Acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol
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Overview
Description
Acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol is an organic compound characterized by the presence of both acetic acid and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol typically involves the coupling of aldehydes with 3-buten-1-ol in the presence of catalysts such as niobium(V) chloride . This reaction is carried out under mild conditions to afford the desired product in excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s ability to participate in nucleophilic substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
4-Phenylsulfanylbut-1-ene: A related compound with a similar phenylsulfanyl group but different structural features.
Uniqueness
Acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol is unique due to the combination of acetic acid and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
67700-05-4 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
acetic acid;4-phenylsulfanylbuta-1,3-dien-1-ol |
InChI |
InChI=1S/C10H10OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-9,11H;1H3,(H,3,4) |
InChI Key |
HYQXCPLEERTSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SC=CC=CO |
Origin of Product |
United States |
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